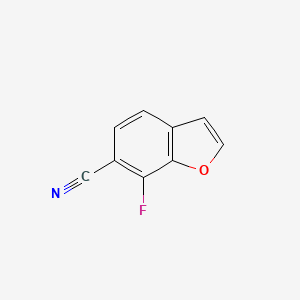![molecular formula C11H8FN5S B1449485 3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫氢化物 CAS No. 501370-43-0](/img/structure/B1449485.png)
3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-硫氢化物
描述
The compound “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” is a heterocyclic molecule, which is composed of two active compounds, triazole and pyrimidine . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD), which has been extensively studied for its potential biological activities .
科学研究应用
合成和表征
- 研究表明,通过亲核取代合成新型1,2,3-三唑并[4,5-d]嘧啶衍生物,形成新的三环化合物。这些化合物已使用各种技术进行表征 (Biagi 等人,2002)。
- 另一项研究重点是合成、晶体结构和新型嘧啶衍生物的光谱表征,重点介绍了其对各种菌株的抗菌活性 (Lahmidi 等人,2019)。
药理学应用
- 合成了一系列吡啶并[2,3-d]嘧啶衍生物,并评估了它们的抗惊厥和抗抑郁活性,显示出显着的药理潜力 (Zhang 等人,2016)。
- 新型取代的[1,2,3]三唑并[4,5-d]嘧啶-7-酮衍生物在细胞毒性和体外抗癌活性评估中对人肺癌、结肠癌和乳腺癌细胞系表现出有希望的抗癌活性 (Mohamed 等人,2021)。
材料科学应用
- 已经报道了1,2,4-三唑并[1,5-a]嘧啶衍生物分子自组装成具有蓝色有机发光特性的超分子微纤维,标志着该领域的首次发现 (Liu 等人,2008)。
理论研究
- 对[1,2,3]三唑并[4,5-d][1,2,4]三唑并[4,3-a]嘧啶衍生物进行的密度泛函理论 (DFT) 研究揭示了区域选择性和分子结构的见解,有助于新型杂环体系的结构阐明 (Mozafari 等人,2016)。
未来方向
The future directions for the study of “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” could involve further exploration of its potential biological activities, particularly its anti-proliferation effects . Additionally, more research could be conducted to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
作用机制
Target of action
The compound belongs to the class of triazolo-pyrimidines. Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific targets of this compound would depend on its exact structure and functional groups.
生化分析
Biochemical Properties
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression . The compound’s interaction with LSD1 results in the modulation of histone methylation, thereby affecting gene transcription. Additionally, it has shown potential in binding to epidermal growth factor receptor (EGFR), influencing cell signaling pathways .
Cellular Effects
The effects of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide on various cell types and cellular processes are profound. It has been demonstrated to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and suppressing EGFR expression . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide exerts its effects through several mechanisms. It binds to the active site of LSD1, inhibiting its demethylase activity and leading to changes in histone methylation patterns . This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes. Additionally, the compound’s interaction with EGFR disrupts downstream signaling pathways, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide have been observed to change over time. The compound exhibits moderate stability, with gradual degradation observed under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of LSD1 and persistent changes in gene expression . In vitro studies have demonstrated its ability to maintain its biological activity over extended periods, while in vivo studies have highlighted its potential for long-term therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide vary with different dosages in animal models. At lower doses, the compound has shown efficacy in inhibiting tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
The transport and distribution of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a crucial role in its activity and function. It has been observed to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . The compound’s targeting signals and post-translational modifications, such as phosphorylation, direct it to specific compartments or organelles, enhancing its biological activity . This subcellular localization is essential for its role in regulating cellular processes and exerting its therapeutic effects .
属性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5S/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBPQYEDYKIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=S)N=CN3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
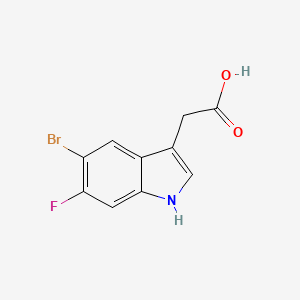
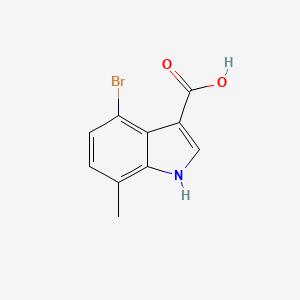

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)
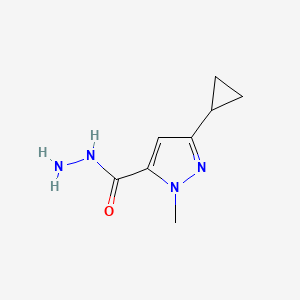

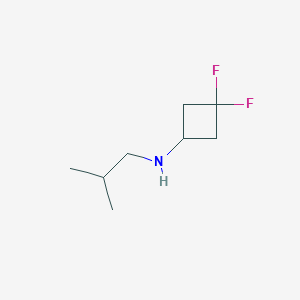
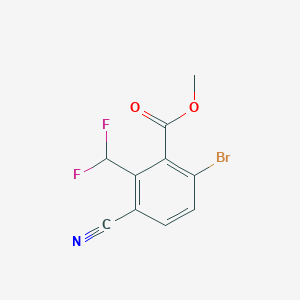
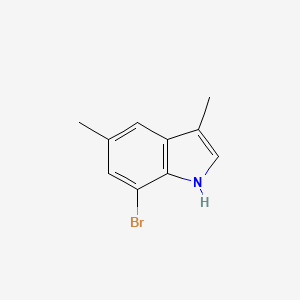
![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
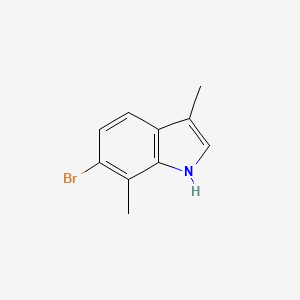
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)
